molecular formula C23H24N2O3 B14991475 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B14991475
M. Wt: 376.4 g/mol
InChI Key: FYCSKACEPSDNKH-UHFFFAOYSA-N
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Description

3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining an indole moiety, a methoxyphenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a methoxyphenyl-substituted pyrrolidine-2,5-dione.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core can be prepared through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the indole derivative with the pyrrolidine-2,5-dione under basic or catalytic conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, potentially converting it to a more saturated pyrrolidine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-2,5-diol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

Medically, this compound has potential as a lead compound for the development of new drugs. Its indole moiety is known for its bioactivity, and modifications of this structure could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism by which 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-butyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group, which may affect its reactivity and binding properties.

    3-(1-methyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione: The methyl group instead of butyl may influence its solubility and biological activity.

    3-(1-butyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: The position of the methoxy group can alter the compound’s electronic properties and reactivity.

Uniqueness

3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(1-butylindol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C23H24N2O3/c1-3-4-12-24-15-20(18-10-5-6-11-21(18)24)19-14-22(26)25(23(19)27)16-8-7-9-17(13-16)28-2/h5-11,13,15,19H,3-4,12,14H2,1-2H3

InChI Key

FYCSKACEPSDNKH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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